

Analytical techniques for characterizing (4-Methylpiperidin-4-yl)methanol

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Compound of Interest

Compound Name: (4-Methylpiperidin-4-yl)methanol

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An In-Depth Guide to the Analytical Characterization of (4-Methylpiperidin-4-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Significance of (4-Methylpiperidin-4-yl)methanol in Modern Drug Discovery

(4-Methylpiperidin-4-yl)methanol is a key heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage with biological targets.^[1] The precise structural integrity and purity of (4-Methylpiperidin-4-yl)methanol are therefore paramount, as any impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This comprehensive technical guide provides a multi-faceted analytical strategy for the complete characterization of (4-Methylpiperidin-4-yl)methanol. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only execute but also adapt these protocols. The workflows described herein are designed to be self-validating, ensuring robust and reliable data for researchers, scientists, and drug development professionals.

Part 1: Physicochemical & Structural Foundation

A foundational understanding of the molecule's basic properties is the first step in any analytical characterization.

Table 1: Physicochemical Properties of **(4-Methylpiperidin-4-yl)methanol**

Property	Value	Source
IUPAC Name	(4-methylpiperidin-4-yl)methanol	PubChem[2]
Molecular Formula	C ₇ H ₁₅ NO	PubChem[2]
Molecular Weight	129.20 g/mol	PubChem[2]
Monoisotopic Mass	129.115364102 Da	PubChem[2]
CAS Number	297172-16-8	PubChem[2]
Appearance	Typically a solid or oil	-
Structure		PubChem[2]

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides an exact measurement of the molecular mass, serving as the primary confirmation of the compound's identity.

- **Expertise & Causality:** For a polar molecule containing a basic nitrogen, such as **(4-Methylpiperidin-4-yl)methanol**, Electrospray Ionization (ESI) is the preferred technique.[3] It is a "soft" ionization method that minimizes fragmentation, ensuring the predominant species observed is the intact, protonated molecule. Analysis in positive ion mode ($[M+H]^+$) is chosen because the secondary amine is readily protonated, leading to high signal intensity.
- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]

- Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., a single quadrupole or time-of-flight analyzer).
- Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- MS Parameters (Typical):
 - Ionization Mode: ESI, Positive
 - Capillary Voltage: 3.5 - 4.5 kV
 - Drying Gas (N_2): Flow rate of 5-10 L/min at 300-350 $^{\circ}\text{C}$
 - Mass Range: Scan from m/z 50 to 500.
- Data Analysis: The resulting spectrum should display a prominent peak for the protonated molecular ion ($[\text{M}+\text{H}]^+$) at m/z 130.12 ± 0.1 Da, confirming the molecular weight.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework.

- Expertise & Causality: The choice of deuterated solvent is critical. Chloroform- d (CDCl_3) is a common first choice, but if the N-H or O-H protons are of particular interest, Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$) is superior as it slows down proton exchange, making these signals more readily observable.[3] The chemical shifts and coupling patterns are unique fingerprints of the molecule's topology.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$) in a standard 5 mm NMR tube.[3]
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Acquisition:

- ^1H NMR: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio. Key signals for the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[3]
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. This provides a single peak for each unique carbon atom.
- Data Analysis & Expected Signals:
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).[5]
 - Correlate the observed peaks with the expected structure.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts

Assignment	¹ H Chemical Shift (ppm, predicted)	¹³ C Chemical Shift (ppm, predicted)	Key Features
-CH ₃	~1.0 (singlet, 3H)	~22-28	Singlet due to quaternary carbon attachment.
Piperidine -CH ₂ - (axial/equatorial)	~1.3 - 1.8 (multiplets, 4H)	~35-40	Complex multiplets from axial/equatorial protons.
Piperidine -CH ₂ -N-	~2.5 - 3.0 (multiplets, 4H)	~45-50	Downfield shift due to adjacent nitrogen.
-CH ₂ OH	~3.4 (singlet, 2H)	~65-70	Singlet, downfield due to adjacent oxygen.
-NH	Variable (broad singlet, 1H)	-	Position and shape depend on solvent and concentration.
-OH	Variable (broad singlet, 1H)	-	Position and shape depend on solvent and concentration.
Quaternary C	-	~30-35	No attached protons.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

- **Expertise & Causality:** The vibrational frequencies of chemical bonds are highly characteristic. For **(4-Methylpiperidin-4-yl)methanol**, the most informative regions are the O-H and N-H stretching region (>3000 cm⁻¹) and the C-H stretching region (<3000 cm⁻¹).
- **Sample Preparation:** If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared between salt plates

(NaCl or KBr).

- Instrumentation: A standard FTIR spectrometer.
- Acquisition: Scan the sample typically from 4000 cm^{-1} to 400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands.

Table 3: Key FTIR Absorption Bands

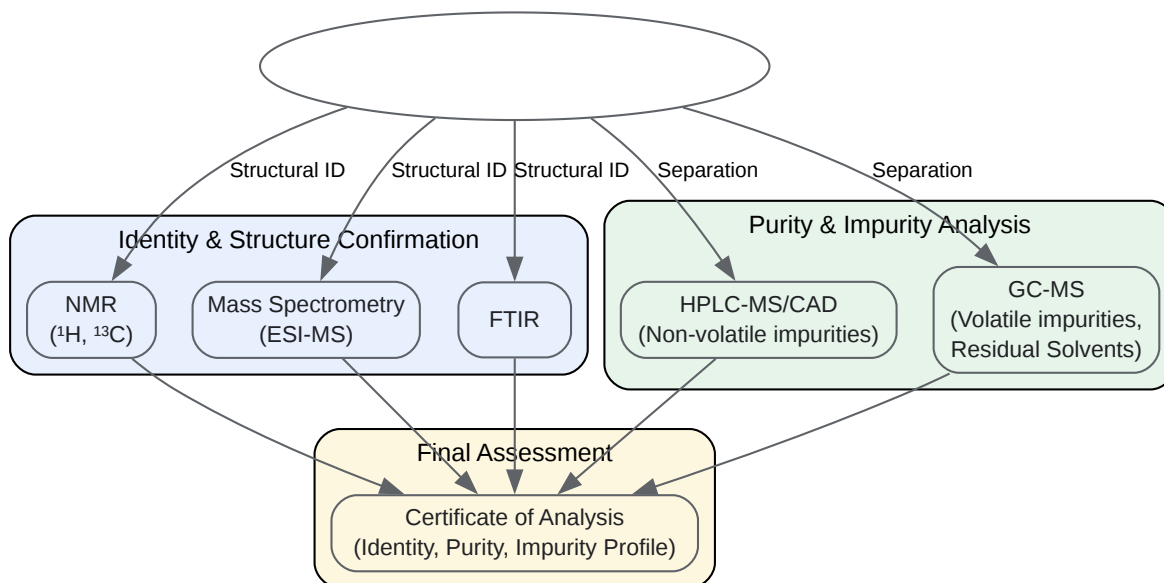
Functional Group	Expected Wavenumber (cm^{-1})	Appearance
O-H Stretch (Alcohol)	~3400 - 3200	Broad, strong band
N-H Stretch (Secondary Amine)	~3350 - 3310	Sharp, medium-to-weak band[6]
C-H Stretch (Aliphatic)	~2950 - 2850	Strong, sharp bands[6]
C-O Stretch (Primary Alcohol)	~1050	Strong band

Part 2: Purity Assessment and Impurity Profiling

Establishing purity is a critical aspect of characterization, directly impacting the compound's suitability for drug development. A combination of chromatographic techniques provides a comprehensive purity profile.

Comprehensive Characterization Strategy

The following workflow illustrates how different analytical techniques are synergistically employed for a full characterization.



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Caption: Integrated workflow for the comprehensive characterization of **(4-Methylpiperidin-4-yl)methanol**.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is the workhorse for purity determination, separating the main component from related substances and degradation products.

- **Expertise & Causality:** A reversed-phase C18 column is the standard choice for moderately polar compounds.[3][7] The compound lacks a strong UV chromophore, making detection challenging. While low wavelength UV (e.g., 210 nm) can be used, it is often non-specific and prone to baseline noise.[7] Therefore, a universal detector like a Charged Aerosol Detector (CAD) or, ideally, a Mass Spectrometer (MS) provides superior sensitivity and specificity. Adding a small amount of acid (formic or trifluoroacetic acid) to the mobile phase is crucial to protonate the piperidine nitrogen, which prevents peak tailing on the silica-based stationary phase and ensures sharp, symmetrical peaks.[3]

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole).
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.
- Chromatographic Conditions:

Table 4: HPLC-MS Method Parameters

Parameter	Recommended Condition	Rationale
Column	C18, 2.1 x 100 mm, 2.6 μ m	Standard for good resolution of small molecules.
Mobile Phase A	0.1% Formic Acid in Water	Acidifier for peak shape.[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic modifier.
Gradient	5% B to 95% B over 10 min	To elute a wide range of potential impurities.
Flow Rate	0.4 mL/min	Appropriate for the column dimension.
Column Temp.	30 $^{\circ}$ C	For reproducible retention times.
Injection Vol.	2 μ L	
MS Detection	ESI Positive, Scan m/z 50-500	Confirms identity of eluting peaks.

- System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (e.g., %RSD of peak area < 2.0%).
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Use the MS data to propose identities for any observed impurities.

Gas Chromatography (GC-MS) for Volatile Impurities

GC-MS is essential for identifying and quantifying volatile impurities, such as residual synthesis solvents or low molecular weight by-products.

- **Expertise & Causality:** A general-purpose, low-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is suitable for a wide range of volatile and semi-volatile analytes.[8] Headspace sampling is often preferred for residual solvent analysis as it avoids injecting non-volatile matrix components onto the GC column.[9]
- **Instrumentation:** A GC system with a mass spectrometer and a headspace autosampler.
- **Sample Preparation:** Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO, DMA). Seal the vial.
- **GC Conditions:**

Table 5: GC-MS Method Parameters

Parameter	Recommended Condition
Column	DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 μ m
Headspace Temp.	80 °C for 20 min
Carrier Gas	Helium, 1 mL/min
Injector Temp.	250 °C
Oven Program	40 °C (hold 5 min), ramp to 240 °C at 10 °C/min
MS Detection	EI, 70 eV, Scan m/z 35-400

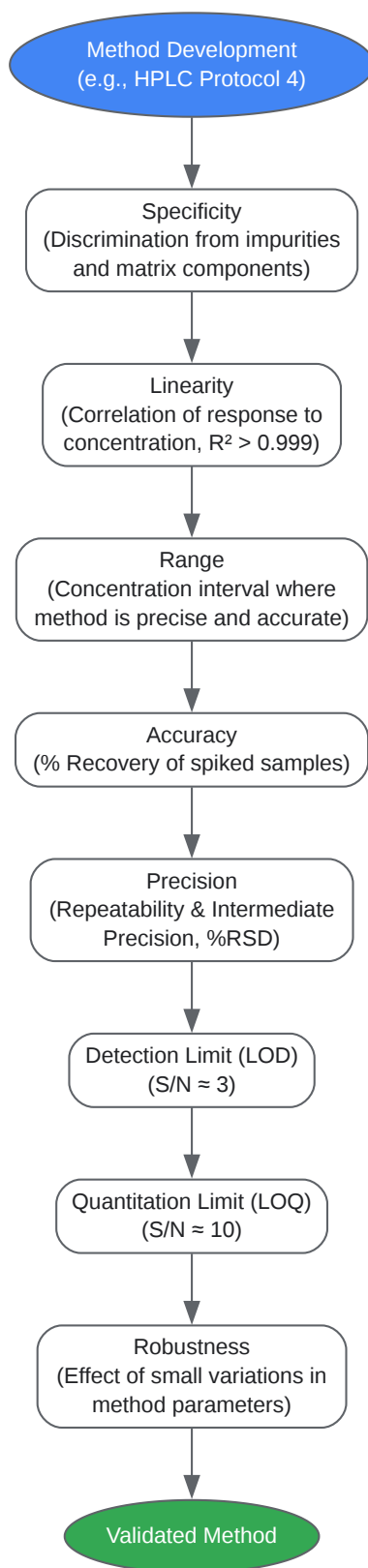
- **Data Analysis:** Identify any eluted peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an external standard method if required.

Part 3: Method Validation Framework

For use in regulated environments, analytical methods must be validated to ensure they are fit for purpose. The validation process follows established guidelines, such as those from the International Council for Harmonisation (ICH).

Analytical Method Validation Workflow

This diagram outlines the logical progression of experiments required to validate a purity method, ensuring its trustworthiness.



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Caption: A typical workflow for the validation of a quantitative analytical method per ICH guidelines.

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